![molecular formula C6H13O5P B2622689 Methyl 2-(dimethoxyphosphoryl)propanoate CAS No. 26530-60-9](/img/structure/B2622689.png)
Methyl 2-(dimethoxyphosphoryl)propanoate
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Overview
Description
“Methyl 2-(dimethoxyphosphoryl)propanoate” is a chemical compound with the molecular formula C6H13O5P . It has an average mass of 196.138 Da and a monoisotopic mass of 196.050064 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(dimethoxyphosphoryl)propanoate” consists of a propanoate backbone with a dimethoxyphosphoryl group attached to the second carbon . The presence of the dimethoxyphosphoryl group suggests that this compound may have interesting reactivity, particularly in reactions involving the phosphoryl group.
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-(dimethoxyphosphoryl)propanoate” are not available, compounds with similar structures are known to participate in a variety of reactions. For instance, esters can undergo reactions such as hydrolysis, reduction, and Claisen condensation .
Physical And Chemical Properties Analysis
“Methyl 2-(dimethoxyphosphoryl)propanoate” is a colorless to yellow liquid . It has a molecular weight of 196.14 . The compound is stored at a temperature of +4°C .
Scientific Research Applications
Herbicide Efficacy and Mechanism
Methyl 2-(dimethoxyphosphoryl)propanoate demonstrates significant effectiveness as a herbicide, particularly in controlling wild oat in wheat. It inhibits IAA-stimulated elongation in oat and wheat coleoptile segments, acting as a strong auxin antagonist. The compound also hinders root growth in susceptible plants, suggesting a dual mechanism of action that combines auxin antagonism and root growth inhibition (Shimabukuro et al., 1978).
Synthesis of Important Chemical Compounds
The compound plays a role in synthesizing precursors for polymethyl methacrylates. Baeyer-Villiger monooxygenases (BVMOs) have been found to produce methyl propanoate from this compound, indicating its significance in chemical synthesis processes (van Beek et al., 2014).
Biological Activity and Chemical Synthesis
Methyl 2-(dimethoxyphosphoryl)propanoate is used in the synthesis of various biologically active compounds. For instance, it aids in creating pyrimidine derivatives that have potential biological activities, indicating its versatility in synthesizing compounds with medical and biological relevance (Berzosa et al., 2011).
Advanced Organic Synthesis Techniques
The compound is integral in the stereoselective synthesis of medically relevant compounds. It's used in synthesizing key materials in the production of drugs that act as antagonists for specific biological receptors (Zhong et al., 1999).
Electrophysical Properties in Advanced Materials
Methyl 2-(dimethoxyphosphoryl)propanoate contributes to the development of advanced materials with unique electrophysical properties. This is evident in its use in synthesizing methanofullerenes, showcasing its applicability in materials science (Torosyan et al., 2018).
Catalysis in Chemical Production
This compound plays a crucial role in catalysis, particularly in the production of methyl propanoate via methoxycarbonylation processes. It demonstrates the compound's significance in industrial chemical synthesis, impacting the efficiency and selectivity of such processes (Clegg et al., 1999).
Safety and Hazards
properties
IUPAC Name |
methyl 2-dimethoxyphosphorylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O5P/c1-5(6(7)9-2)12(8,10-3)11-4/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYUEUAAPQZSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)P(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(dimethoxyphosphoryl)propanoate |
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